PLpro-IN-2 IC₅₀ Benchmarking Against GRL0617 and Next-Generation PLpro Inhibitors
PLpro-IN-2 (Compound 16) demonstrates a PLpro inhibitory IC₅₀ of 0.25 μM [1]. This potency represents a 2.4-fold improvement over the prototypical PLpro inhibitor GRL0617, which exhibits an IC₅₀ of 0.6 μM against SARS-CoV PLpro under comparable in vitro enzyme inhibition conditions . Within the contemporary SARS-CoV-2 PLpro inhibitor landscape, PLpro-IN-2 occupies a distinct potency tier between the early-generation GRL0617 scaffold and ultra-potent compounds such as Compound 12 (IC₅₀ = 0.06 μM) [2].
| Evidence Dimension | PLpro inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.25 μM |
| Comparator Or Baseline | GRL0617: 0.6 μM; Compound 12: 0.06 μM |
| Quantified Difference | 2.4-fold more potent than GRL0617; 4.2-fold less potent than Compound 12 |
| Conditions | In vitro recombinant PLpro enzyme inhibition assay (specific assay methodology varies across studies) |
Why This Matters
This quantitative benchmarking enables informed selection between the cost-accessible GRL0617 scaffold and the improved potency profile of PLpro-IN-2.
- [1] PeptideDB. PLpro-IN-2 (Compound 16) bioactivity data. IC₅₀ = 0.25 μM. View Source
- [2] MedChemExpress. SARS-CoV-2 PLpro-IN-2 (Compound 12) product technical datasheet. IC₅₀ = 0.06 μM. View Source
